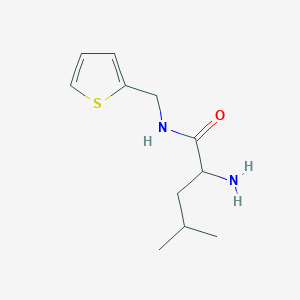![molecular formula C11H10F2OS B12103974 3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)
3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one is a chemical compound with the molecular formula C₁₁H₁₀F₂OS and a molecular weight of 228.26 g/mol . This compound is characterized by the presence of a cyclopentanone ring substituted with a 3,4-difluorophenylsulfanyl group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of 3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one involves several steps. One common synthetic route includes the reaction of 3,4-difluorothiophenol with cyclopentanone under specific conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the carbonyl carbon of cyclopentanone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.
Análisis De Reacciones Químicas
3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Mecanismo De Acción
The mechanism of action of 3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the difluorophenylsulfanyl group suggests potential interactions with enzymes or receptors that recognize sulfur-containing compounds. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one can be compared with other similar compounds, such as:
3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring.
3-[(3,5-Difluorophenyl)sulfanyl]cyclopentan-1-one: Another positional isomer with fluorine atoms at the 3 and 5 positions on the phenyl ring. This variation can also affect the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C11H10F2OS |
|---|---|
Peso molecular |
228.26 g/mol |
Nombre IUPAC |
3-(3,4-difluorophenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H10F2OS/c12-10-4-3-9(6-11(10)13)15-8-2-1-7(14)5-8/h3-4,6,8H,1-2,5H2 |
Clave InChI |
APDDMELCTKTBSG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC1SC2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12103920.png)








![[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)

